molecular formula C21H26O B14345402 2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol CAS No. 90878-17-4

2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol

Cat. No.: B14345402
CAS No.: 90878-17-4
M. Wt: 294.4 g/mol
InChI Key: WUFRCNOYUACYNA-UHFFFAOYSA-N
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Description

2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol is a chemical compound characterized by its phenolic structure, which includes a hydroxyl group (-OH) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol typically involves nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which enhance the reactivity of the compound towards nucleophiles . Common synthetic routes include the use of aryl halides and strong nucleophiles under specific reaction conditions to achieve the desired substitution.

Industrial Production Methods: Industrial production of phenolic compounds often involves large-scale chemical processes that ensure high yield and purity. Techniques such as catalytic hydrogenation and Friedel-Crafts alkylation are commonly employed in the production of phenolic derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Aryl halides, strong nucleophiles (e.g., NaOH, NH₃)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-4-phenylhept-4-en-3-yl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group on the phenolic ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in electron transfer reactions, which can modulate oxidative stress and inflammation .

Properties

CAS No.

90878-17-4

Molecular Formula

C21H26O

Molecular Weight

294.4 g/mol

IUPAC Name

2-(3-ethyl-4-phenylhept-4-en-3-yl)phenol

InChI

InChI=1S/C21H26O/c1-4-12-18(17-13-8-7-9-14-17)21(5-2,6-3)19-15-10-11-16-20(19)22/h7-16,22H,4-6H2,1-3H3

InChI Key

WUFRCNOYUACYNA-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2O

Origin of Product

United States

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